
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azepan-1-yl)-N-(2-methoxyphenyl)propanamide, also known as AZP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. AZP belongs to the class of compounds known as N-substituted benzamides and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is still not fully understood. However, it is believed that the compound acts as a sigma-1 receptor agonist, which leads to the modulation of various neurotransmitter systems in the brain. This modulation is thought to be responsible for the compound's anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This suggests that 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide may have neuroprotective properties. Additionally, 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is its potential toxicity. Studies have shown that 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide can cause liver damage and other adverse effects in high doses. Therefore, careful dosing and monitoring are necessary when using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide. One area of interest is the potential use of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new sigma-1 receptor agonists with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide and its effects on various neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-methoxybenzoic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to obtain the final product, 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide. This synthesis method has been optimized to yield high purity and high yield of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of depression, schizophrenia, and Alzheimer's disease. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This makes 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide a promising candidate for further research in the field of neuropharmacology.
Eigenschaften
Produktname |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H24N2O2/c1-20-15-9-5-4-8-14(15)17-16(19)10-13-18-11-6-2-3-7-12-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19) |
InChI-Schlüssel |
HZVIOVKMNNTTGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



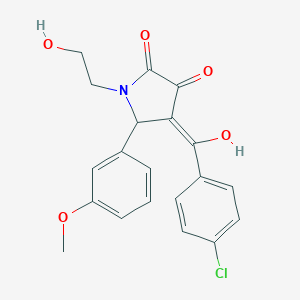

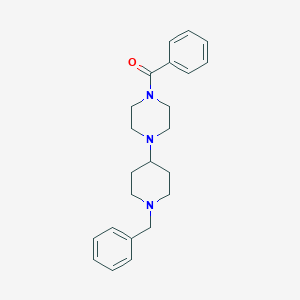
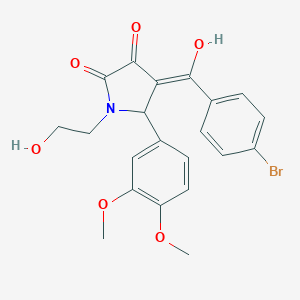
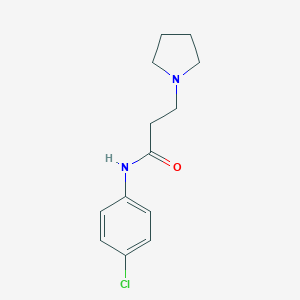
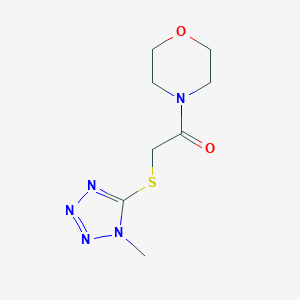
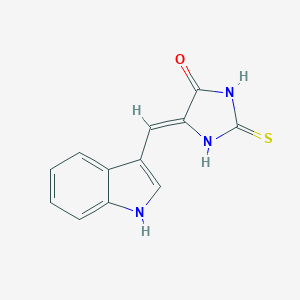



![1-(4-Fluorophenoxy)-3-{[3-(4-fluorophenoxy)-2-hydroxypropyl]amino}-2-propanol](/img/structure/B249256.png)


